(Cyclopropylmethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine
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Overview
Description
(Cyclopropylmethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound that features a cyclopropylmethyl group and a trifluoromethyl-substituted cyclohexylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of cyclopropylmethylamine with a trifluoromethyl-substituted cyclohexylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs. For example, the use of CF3SO2Na-based trifluoromethylation has been shown to be effective in producing trifluoromethylated amines under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(Cyclopropylmethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: It can be used in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclopropylmethyl group can influence its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethylcyclohexylamine: Contains the trifluoromethyl group but lacks the cyclopropylmethyl group, affecting its stability and binding properties.
Uniqueness
(Cyclopropylmethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is unique due to the combination of the cyclopropylmethyl and trifluoromethylcyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-N-[[4-(trifluoromethyl)cyclohexyl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3N/c13-12(14,15)11-5-3-10(4-6-11)8-16-7-9-1-2-9/h9-11,16H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMULWZFGRHHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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